REACTION_SMILES
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[Br:18][N:19]1[C:20](=[O:21])[CH2:22][CH2:23][C:24]1=[O:25].[C:38]([Cl:39])([Cl:40])([Cl:41])[Cl:42].[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][cH:7][c:8](-[c:11]2[c:12]([CH3:17])[cH:13][cH:14][cH:15][cH:16]2)[cH:9][cH:10]1.[N:26]([C:27]([CH3:28])([CH3:29])[C:30]#[N:31])=[N:32][C:33]([CH3:34])([CH3:35])[C:36]#[N:37]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][cH:7][c:8](-[c:11]2[c:12]([CH2:17][Br:18])[cH:13][cH:14][cH:15][cH:16]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(-c2ccccc2C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(-c2ccccc2CBr)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |